bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine
Description
bis2-(4-methylbenzenesulfonamido)ethylamine is a tertiary amine derivative characterized by two 4-methylbenzenesulfonamidoethyl groups attached to a central isopropylamine backbone.
Properties
IUPAC Name |
4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S2/c1-17(2)24(15-13-22-29(25,26)20-9-5-18(3)6-10-20)16-14-23-30(27,28)21-11-7-19(4)8-12-21/h5-12,17,22-23H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLFJSWZXMOOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN(CCNS(=O)(=O)C2=CC=C(C=C2)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the ethyl-propan-2-ylamino group: The intermediate is then reacted with 2-(2-aminoethyl)propan-2-amine under controlled conditions to introduce the ethyl-propan-2-ylamino group.
Final coupling: The final step involves coupling the intermediate with another 4-methylbenzenesulfonyl chloride to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, leading to inhibition of their activity. The compound may also interact with proteins and other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Bis(propan-2-yl)amine Derivatives
These compounds feature a central amine linked to two isopropyl groups. Variations arise from substituents on the ethyl or aromatic moieties.
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Notable Properties/Applications | Reference |
|---|---|---|---|---|---|
| bis2-(4-methylbenzenesulfonamido)ethylamine | C₂₄H₃₃N₃O₄S₂ | ~523.7* | Sulfonamide, isopropylamine | Hypothesized solubility in polar solvents due to sulfonamide groups | N/A |
| 5-MeO-DIBF ([2-(5-methoxy-1-benzofuran-3-yl)ethyl]bis(propan-2-yl)amine) | C₁₇H₂₄N₂O₂ | 300.39 | Benzofuran, methoxy, isopropylamine | Psychoactive properties; regulated under EU legislation | [6] |
| [2-(5-methoxy-1H-indol-3-yl)ethyl]bis(propan-2-yl)amine (5-MeO-DiPT) | C₁₇H₂₆N₂O | 274.40 | Indole, methoxy, isopropylamine | Serotonergic activity; detected in forensic analyses | [5] |
| {[bis(propan-2-yl)amino]methyl}(ethyl)amine | C₉H₂₂N₂ | 158.28 | Ethylamine, isopropylamine | Basic amine; used in synthetic intermediates | [7] |
Notes:
- Sulfonamide vs. Aromatic Moieties : The target compound’s 4-methylbenzenesulfonamido groups distinguish it from analogs like 5-MeO-DIBF or 5-MeO-DiPT, which have methoxy-substituted aromatic rings (benzofuran/indole). Sulfonamides typically enhance hydrophilicity and metabolic stability compared to aryl groups .
- Pharmacological Implications: While 5-MeO-DiPT and 5-MeO-DIBF exhibit psychoactive effects via serotonin receptor interactions, the sulfonamide variant’s activity remains uncharacterized but could modulate distinct targets (e.g., carbonic anhydrase) due to sulfonamide’s known enzyme-inhibitory roles .
Sulfonamide-Containing Analogs
Sulfonamides are prevalent in pharmaceuticals (e.g., antibiotics, diuretics). A comparison with structurally related sulfonamides:
Structural Contrasts :
- The target compound lacks the dichlorophenyl or benzofurazan moieties seen in these analogs, which are critical for their specific applications (e.g., dichlorophenyl for antimicrobial activity). Its methylbenzenesulfonamido groups may instead favor solubility and binding to proteins with hydrophobic pockets .
Research Findings and Limitations
- Synthetic Accessibility: Bis(propan-2-yl)amine derivatives are synthetically tractable, as evidenced by multiple commercial suppliers for variants like {2-[bis(propan-2-yl)amino]ethyl}(2-methylpropyl)amine .
- Regulatory Status : Compounds like 5-MeO-DiPT are controlled substances in the EU, whereas sulfonamide derivatives may fall under different regulatory frameworks depending on intended use .
Biological Activity
Bis2-(4-methylbenzenesulfonamido)ethylamine, a compound with notable chemical properties, has gained attention in various biological studies. This article aims to explore its biological activity, focusing on its mechanisms, potential therapeutic applications, and associated case studies.
Chemical Structure and Properties
The chemical formula for bis2-(4-methylbenzenesulfonamido)ethylamine can be represented as follows:
- Molecular Formula : C₁₈H₂₄N₂O₄S₂
- CAS Number : 1539-42-0
This compound features a propan-2-yl amine backbone with sulfonamide groups that contribute to its biological activity.
Research indicates that bis2-(4-methylbenzenesulfonamido)ethylamine exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : Studies have shown that the compound can inhibit enzymes such as carbonic anhydrase and certain proteases, which play critical roles in various physiological processes.
- Antimicrobial Activity : The sulfonamide groups are known for their antimicrobial properties, potentially making this compound effective against bacterial infections.
- Cell Signaling Modulation : Preliminary data suggest that it may influence cell signaling pathways, particularly those involved in inflammation and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of bis2-(4-methylbenzenesulfonamido)ethylamine, the compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent.
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the cytotoxic effects of the compound on glioblastoma cells. The results demonstrated that treatment with bis2-(4-methylbenzenesulfonamido)ethylamine led to increased apoptosis rates compared to untreated controls, highlighting its potential as an anti-cancer therapeutic.
Toxicological Considerations
While the biological activities are promising, it is essential to consider the toxicological profile of bis2-(4-methylbenzenesulfonamido)ethylamine. Studies have shown that at higher concentrations, the compound can exhibit cytotoxic effects on normal cells, necessitating further research into its safety and efficacy profiles.
Q & A
Q. What are the optimal synthetic routes for bis2-(4-methylbenzenesulfonamido)ethylamine, and how can reaction efficiency be maximized?
Methodological Answer: Synthesis typically involves sequential sulfonamide formation and alkylation. Key steps include:
- Step 1: React 4-methylbenzenesulfonyl chloride with ethylenediamine derivatives under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
- Step 2: Introduce the isopropylamine group via nucleophilic substitution or reductive amination, using solvents like DMF or THF for solubility .
- Optimization: Reaction efficiency improves with temperature control (60–80°C) and catalyst use (e.g., Pd/C for hydrogenation). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>75%) .
Q. How should researchers characterize the purity and structural integrity of bis2-(4-methylbenzenesulfonamido)ethylamine?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm proton environments (e.g., sulfonamide NH at δ 2.8–3.2 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- HPLC: Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase.
- Mass Spectrometry: Compare experimental molecular weight (e.g., ~395 g/mol) with theoretical values using ESI-MS .
- Elemental Analysis: Validate C, H, N, and S content within ±0.3% of calculated values.
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the compound’s bioactivity across different assay systems?
Methodological Answer: Contradictions often arise from assay-specific conditions. Mitigation strategies include:
- Solubility Optimization: Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference. Confirm solubility in assay buffers (e.g., PBS, pH 7.4) via dynamic light scattering .
- Orthogonal Assays: Compare results from fluorescence-based binding assays with SPR (surface plasmon resonance) to validate target interactions .
- Data Normalization: Include internal controls (e.g., known agonists/antagonists) to account for batch-to-batch variability.
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). Focus on sulfonamide and isopropyl groups as key pharmacophores .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Validate with experimental IC₅₀ values from enzyme inhibition assays .
- Validation: Cross-check computational predictions with X-ray crystallography or cryo-EM data if available.
Q. What experimental approaches are critical for analyzing the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via HPLC; <5% degradation indicates robustness in physiological pH .
- Thermal Stability: Use TGA (thermogravimetric analysis) to determine decomposition temperatures (>150°C suggests suitability for long-term storage) .
- Light Sensitivity: Conduct accelerated stability studies under UV light (254 nm) to assess photodegradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
